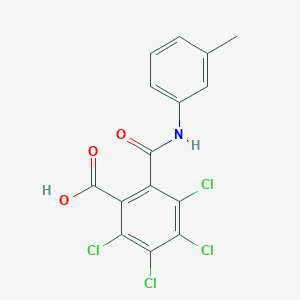
3'-Methyl-3,4,5,6-tetrachlorophthalanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid is a complex organic compound with the molecular formula C15H9Cl4NO3 and a molecular weight of 393.056 g/mol . This compound is characterized by the presence of multiple chlorine atoms and a methyl group attached to a phthalanilic acid core. It is primarily used in research settings due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid involves several steps. One common method includes the chlorination of phthalanilic acid derivatives under controlled conditions. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methylation step can be achieved using methyl iodide in the presence of a base like potassium carbonate. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .
Análisis De Reacciones Químicas
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and oxidation reactions.
Biology: The compound is utilized in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into potential pharmaceutical applications includes studying its effects on cellular pathways and its potential as a drug precursor.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid exerts its effects involves interactions with various molecular targets. The chlorine atoms and the methyl group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, altering their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical research .
Comparación Con Compuestos Similares
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid can be compared with other similar compounds, such as:
2’-Methyl-3,4,5,6-tetrachlorophthalanilic acid: This compound has a similar structure but with the methyl group in a different position, leading to variations in reactivity and applications.
3’,4’-Dimethyl-3,4,5,6-tetrachlorophthalanilic acid:
4’-Ethyl-3,4,5,6-tetrachlorophthalanilic acid: The ethyl group introduces further complexity, affecting the compound’s behavior in chemical reactions and its applications.
These comparisons highlight the uniqueness of 3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid in terms of its specific chemical structure and the resulting properties.
Propiedades
Número CAS |
77105-98-7 |
|---|---|
Fórmula molecular |
C15H9Cl4NO3 |
Peso molecular |
393.0 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-[(3-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H9Cl4NO3/c1-6-3-2-4-7(5-6)20-14(21)8-9(15(22)23)11(17)13(19)12(18)10(8)16/h2-5H,1H3,(H,20,21)(H,22,23) |
Clave InChI |
RFKCOSGRKIRLOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


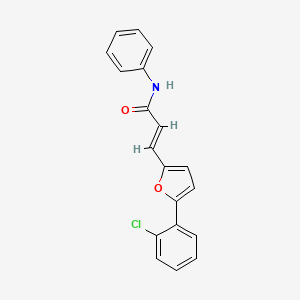
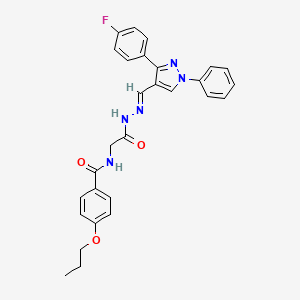
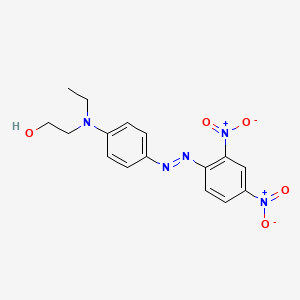
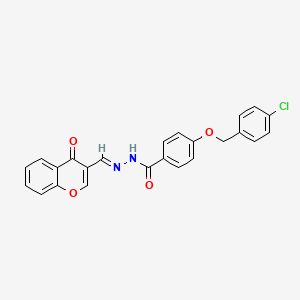
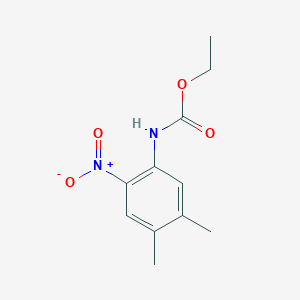
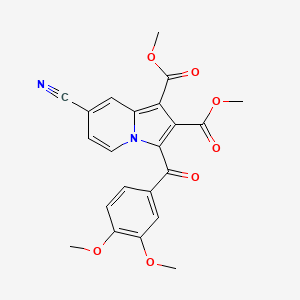
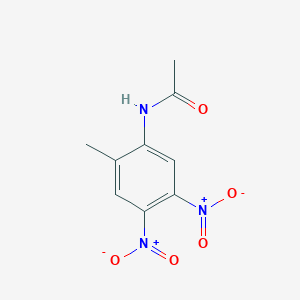
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)
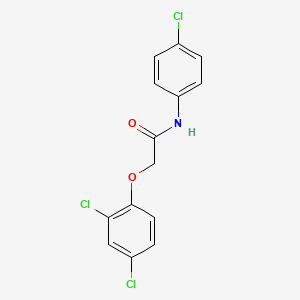
![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
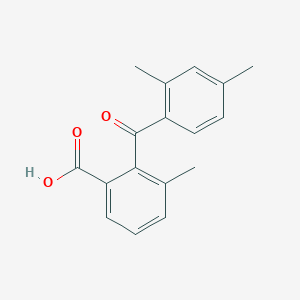
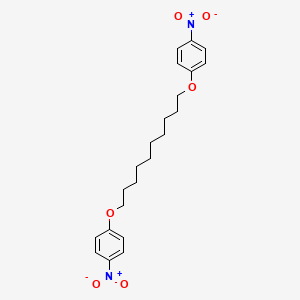
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)
